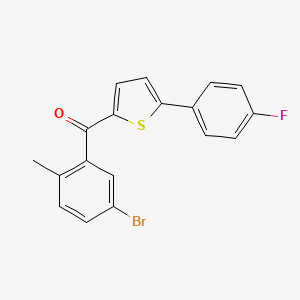

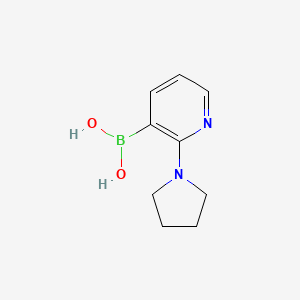

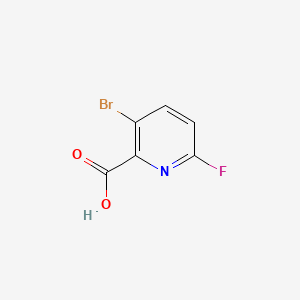

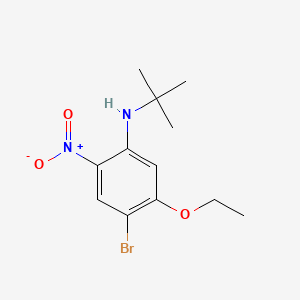

![molecular formula C5H4BrN5 B580417 4-氨基-7-溴咪唑并[2,1-F][1,2,4]三嗪 CAS No. 1235374-44-3](/img/structure/B580417.png)

4-氨基-7-溴咪唑并[2,1-F][1,2,4]三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

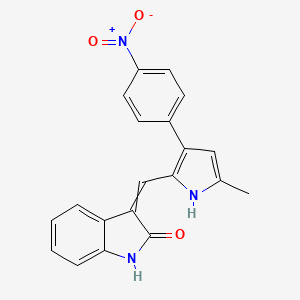

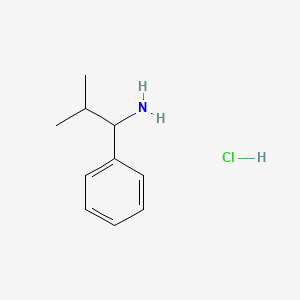

“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a chemical compound with the CAS Number: 1235374-44-3 . It has a molecular weight of 214.02 . The IUPAC name for this compound is 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which includes “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine”, can be achieved via [4 + 2] domino annulation reactions . These strategies exhibit high performance with moderate to high yields, using easily available materials including ketones, aldehydes, alkynes, secondary alcohols, and alkenes .Molecular Structure Analysis

The InChI code for “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is 1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) .Physical And Chemical Properties Analysis

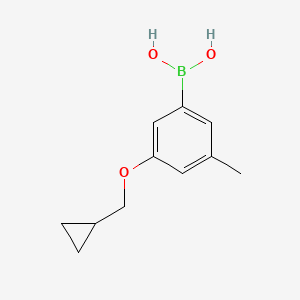

“4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

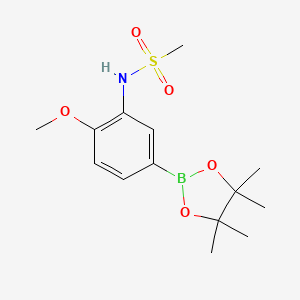

Plant Protection Products

One of the earliest and most widespread uses of 4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine lies in the production of plant protection products . These include insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors for nitrogen fertilizers. The compound’s unique structure contributes to its effectiveness in safeguarding crops and enhancing agricultural productivity .

Kinase Inhibitors

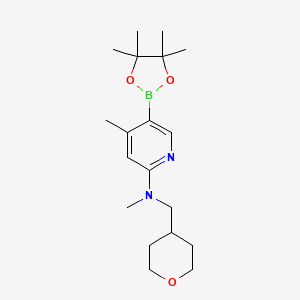

Pyrrolo[2,1-f][1,2,4]triazine, a closely related fused heterocycle, has gained prominence as an integral part of several kinase inhibitors . These inhibitors play a crucial role in cancer therapy and other diseases by targeting specific kinases involved in cellular signaling pathways. The scaffold of pyrrolo[2,1-f][1,2,4]triazine contributes to the design of potent and selective kinase inhibitors .

Organic Synthesis

4-Amino-7-bromoimidazo[2,1-f][1,2,4]triazine participates in diverse organic synthesis reactions. It undergoes electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization. These transformations allow chemists to create complex molecules and explore new synthetic routes .

安全和危害

未来方向

The future directions of “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could be in the field of cancer therapy. Pyrrolo [2,1-f] [1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, “4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine” could potentially be used in the development of new kinase inhibitors for cancer treatment .

属性

IUPAC Name |

7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTGYFIEADAVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=N1)C(=NC=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)